Cordifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordifene is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cordifene typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Cordifene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.
Scientific Research Applications
Cordifene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cordifene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cordifene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Erlotinib and other tyrosine kinase inhibitors share structural similarities with this compound.
Uniqueness: this compound’s unique chemical structure and reactivity make it distinct from other compounds, offering specific advantages in certain applications.
Properties
CAS No. |
65522-32-9 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,9S,11S,12S)-11-hydroxy-4-methyl-10,15-dimethylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadecan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-8(2)18(22)24-11-7-20(5)17(27-20)16-14(25-16)10(4)13(21)15-12(11)9(3)19(23)26-15/h6,11-17,21H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13+,14+,15+,16+,17+,20?/m1/s1 |
InChI Key |
RKAXEWSQYMGBAP-QWWMICPUSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC2([C@@H](O2)[C@@H]3[C@@H](O3)C(=C)[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C |
Synonyms |
cordifene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.